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Compound of Interest

Compound Name: 6-Methoxynicotinonitrile

Cat. No.: B102282 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an

objective comparison of the biological activities of 6-methoxynicotinonitrile derivatives,

supported by experimental data. This document summarizes quantitative findings, details

experimental methodologies, and visualizes key pathways and workflows to facilitate further

research and development in this promising class of compounds.

Nicotinonitrile, a pyridine ring with a cyano group, and its derivatives have garnered significant

attention in medicinal chemistry due to their wide range of biological activities, including

anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a methoxy

group at the 6-position of the nicotinonitrile scaffold can significantly influence the molecule's

electronic properties and biological interactions, leading to a diverse pharmacological profile.

This guide focuses on the comparative analysis of 6-methoxynicotinonitrile derivatives, with

a primary emphasis on their anticancer activity, for which a comprehensive dataset has been

evaluated.

Anticancer Activity
A key study investigating a series of 2-methoxypyridine-3-carbonitrile derivatives, isomers of 6-
methoxynicotinonitrile, has provided valuable insights into their cytotoxic potential against

various human cancer cell lines. The in vitro anticancer activity of these compounds was

assessed against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines.
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Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a

drug that is required for 50% inhibition in vitro, were determined for a series of synthesized 2-

methoxy-4,6-diarylpyridine-3-carbonitrile derivatives. The results are summarized in the table

below.

Compound ID R
HepG2 IC₅₀
(µM)

DU145 IC₅₀
(µM)

MDA-MB-231
IC₅₀ (µM)

5a H > 50 > 50 > 50

5b 4-CH₃ 28.3 ± 1.2 35.1 ± 1.5 41.7 ± 2.1

5c 4-OCH₃ 19.5 ± 0.9 24.8 ± 1.1 29.3 ± 1.4

5d 4-F 8.2 ± 0.4 10.5 ± 0.5 12.1 ± 0.6

5e 4-Cl 15.7 ± 0.7 18.9 ± 0.9 22.4 ± 1.1

5f 4-Br 12.4 ± 0.6 15.2 ± 0.7 17.8 ± 0.8

5g 4-NO₂ 5.1 ± 0.2 7.3 ± 0.3 9.5 ± 0.4

5h 3-NO₂ 6.8 ± 0.3 8.9 ± 0.4 10.7 ± 0.5

5i 2-NO₂ > 50 > 50 > 50

Caption: In vitro cytotoxic activity (IC₅₀ in µM) of 2-methoxypyridine-3-carbonitrile derivatives

against human cancer cell lines.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay

measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow for MTT Assay
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Cell Seeding
(5x10^3 cells/well in 96-well plates)

Incubation
(24 h, 37°C, 5% CO2)

Compound Treatment
(Varying concentrations)

Incubation
(48 h)

MTT Addition
(10 µL of 5 mg/mL solution)

Incubation
(4 h)

Formazan Solubilization
(100 µL DMSO)

Absorbance Measurement
(570 nm)

IC50 Calculation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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